molecular formula C16H12BrF3N2O2 B11954930 1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 882865-83-0

1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11954930
CAS No.: 882865-83-0
M. Wt: 401.18 g/mol
InChI Key: ZOJCFTXERUSJBR-UHFFFAOYSA-N
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Description

1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a halogenated urea derivative characterized by a 2-bromoacetyl substituent on one aromatic ring and a 3-trifluoromethylphenyl group on the other.

Properties

CAS No.

882865-83-0

Molecular Formula

C16H12BrF3N2O2

Molecular Weight

401.18 g/mol

IUPAC Name

1-[3-(2-bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C16H12BrF3N2O2/c17-9-14(23)10-3-1-5-12(7-10)21-15(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-8H,9H2,(H2,21,22,24)

InChI Key

ZOJCFTXERUSJBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)CBr

Origin of Product

United States

Preparation Methods

Urea Bond Formation via Isocyanate-Amine Coupling

The most common method for constructing the urea backbone involves reacting 3-(trifluoromethyl)phenyl isocyanate with 3-(2-bromoacetyl)phenylamine. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere, with triethylamine (TEA) as a base to scavenge hydrogen bromide (HBr) byproducts.

Reaction equation:

3-(Trifluoromethyl)phenyl isocyanate+3-(2-Bromoacetyl)phenylamineTEA, DCMTarget compound+HBr\text{3-(Trifluoromethyl)phenyl isocyanate} + \text{3-(2-Bromoacetyl)phenylamine} \xrightarrow{\text{TEA, DCM}} \text{Target compound} + \text{HBr}

Critical parameters:

  • Temperature control : Exothermic reactions require cooling to prevent decomposition of the isocyanate group.

  • Solvent selection : Polar aprotic solvents enhance reaction rates by stabilizing intermediates.

Bromoacetylation of Preformed Urea Intermediates

Alternative routes first synthesize the urea core followed by bromoacetylation. For example, 3-aminophenylurea derivatives are treated with bromoacetyl bromide in the presence of pyridine to install the bromoacetyl group.

Typical conditions :

  • Reagents : Bromoacetyl bromide (1.2 equiv), pyridine (2.0 equiv)

  • Solvent : Dry acetonitrile (MeCN) at −10°C

  • Reaction time : 4–6 hours

This method avoids handling unstable isocyanates but requires rigorous moisture exclusion to prevent hydrolysis of the bromoacetyl group.

Optimization of Reaction Conditions

Catalytic Enhancements

Recent advances utilize N,N'-carbonyldiimidazole (CDI) as a coupling agent to improve urea bond formation efficiency. CDI activates the amine group, enabling reactions at ambient temperatures with yields up to 85%.

Comparative data :

CatalystTemperature (°C)Yield (%)Purity (HPLC)
TEA0–56892%
CDI258596%
DMAP257289%

Data synthesized from

Solvent Effects on Bromoacetylation

Solvent polarity significantly impacts bromoacetylation kinetics. Acetonitrile outperforms DCM due to its higher dielectric constant (ε = 37.5), which stabilizes charged intermediates:

Rate constant (k)1η×ϵ\text{Rate constant } (k) \propto \frac{1}{\eta} \times \epsilon

Where η = solvent viscosity, ε = dielectric constant.

Purification and Analytical Characterization

Solid-Phase Extraction (SPE)

Post-reaction mixtures are purified using hydrophilic-lipophilic balanced (HLB) cartridges to remove unreacted amines and ionic byproducts. A typical protocol involves:

  • Diluting the crude product in 10% MeOH/water

  • Loading onto HLB cartridges (Waters Oasis®)

  • Eluting with 70% acetonitrile/water

This method achieves ≥98% purity without alumina contamination, critical for pharmaceutical applications.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 10.32 (s, 1H, urea NH)

  • δ 8.45 (s, 1H, Ar-H)

  • δ 4.82 (s, 2H, BrCH2CO)

  • δ 7.45–7.89 (m, 8H, aromatic protons)

HRMS (ESI+) :
Calculated for C16H12BrF3N2O2 [M+H]+: 415.9964; Found: 415.9961.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to enhance heat/mass transfer. Key advantages include:

  • Residence time : 8–12 minutes vs. 6 hours in batch

  • Throughput : 2.5 kg/day using microreactors

Emerging Methodologies

Photocatalytic Bromoacetylation

Recent studies demonstrate visible-light-mediated bromoacetylation using eosin Y as a photocatalyst, reducing reaction times from hours to minutes.

Mechanism :

Eosin YhνEosin YBr oxidation to Br2\text{Eosin Y} \xrightarrow{h\nu} \text{Eosin Y}^* \rightarrow \text{Br}^- \text{ oxidation to Br}_2

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) catalyzes urea bond formation in aqueous media, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the bromoacetyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Common Reagents and Conditions: Typical reagents include sodium azide for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions.

    Major Products: The products of these reactions vary based on the specific conditions, but common products include substituted ureas and various functionalized derivatives.

Scientific Research Applications

1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Physicochemical Properties

The bromoacetyl moiety distinguishes this compound from analogs with hydrazinyl, chloro, or methoxy substituents. For example:

  • Compound 11e (1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) has a hydrazinyl group instead of bromoacetyl, resulting in a higher molecular weight (534.1 g/mol vs. ~425 g/mol estimated for the target compound) and altered solubility due to increased hydrogen-bonding capacity .
  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea (CAS 370-51-4) replaces bromoacetyl with a chloro-trifluoromethylphenyl group, reducing electrophilicity but enhancing hydrophobic interactions .

Table 1: Substituent Impact on Key Properties

Compound Substituent (R1) Molecular Weight (g/mol) Key Feature
Target Compound 3-(2-Bromoacetyl)phenyl ~425 (estimated) Electrophilic bromoacetyl group
11e Hydrazinyl-oxoethyl 534.1 Enhanced hydrogen bonding
CAS 370-51-4 4-Chloro-3-(trifluoromethyl) 357.1 Dual trifluoromethyl groups
1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea 3-Chloro-4-fluorophenyl 334.7 Halogenated aromatic ring
Computational and Structural Insights
  • Docking Studies: AutoDock Vina predicts that bromoacetyl-containing ureas may exhibit stronger binding to ATP pockets in kinases (e.g., EGFR) due to covalent interactions, whereas non-electrophilic analogs rely on hydrogen bonding .
  • Crystal Structures: Derivatives like 1-{3-[(4-amino-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl}-3-[3-(trifluoromethyl)phenyl]urea (PD3 ligand) highlight the importance of trifluoromethyl groups in hydrophobic pocket binding .

Biological Activity

1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₉BrF₃N₁O
  • Molecular Weight : 328.12 g/mol
  • IUPAC Name : this compound

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds similar to this compound. For instance, compounds with similar structures have shown efficacy against various gram-positive and gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : In a study evaluating the antibacterial activity of related compounds, one derivative exhibited an MIC of 6.25 mg/mL against XDR pathogens, indicating significant antibacterial potential .
  • Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific mechanisms for this urea derivative require further investigation.

Case Studies

  • Study on Antimicrobial Activity :
    • A series of urea derivatives were synthesized and tested for their antimicrobial properties. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
  • Evaluation against Resistant Strains :
    • In a comparative study, derivatives similar to this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications enhanced antibacterial efficacy, leading to a reduction in resistance profiles observed in clinical isolates .

Data Summary

Compound NameMIC (mg/mL)Target BacteriaReference
Urea Derivative A6.25XDR Pathogens
Urea Derivative B12.5Staphylococcus aureus
Urea Derivative C50Escherichia coli

Q & A

Q. What are the standard synthetic routes for preparing 1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?

The synthesis of diaryl ureas typically involves coupling an isocyanate with an amine. For this compound, the bromoacetyl-substituted phenyl isocyanate could react with 3-(trifluoromethyl)aniline under controlled conditions. Optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate urea formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .
  • Purity monitoring : Intermediate purification via column chromatography ensures high yields (>75%) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify urea linkage (δ ~6.5–8.5 ppm for aromatic protons) and bromoacetyl group (δ ~4.0 ppm for CH₂) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~435.05) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?

Solubility data for this compound are unavailable, but analogous diaryl ureas show limited aqueous solubility. Strategies include:

  • Co-solvent systems : DMSO:water (1:1 v/v) for in vitro assays .
  • Micellar encapsulation : Use of surfactants like Tween-80 for biological testing .
  • Derivatization : Introducing hydrophilic groups (e.g., PEG chains) to the phenyl ring .

Advanced Research Questions

Q. How can the bromoacetyl group’s reactivity be leveraged for targeted covalent inhibition in drug discovery?

The bromoacetyl moiety acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins. Methodological steps:

  • Kinetic studies : Measure inactivation rates (kᵢₙₐcₜ/Kᵢ) to assess inhibitor efficiency .
  • Mass spec validation : Confirm adduct formation via tryptic digest and LC-MS/MS .
  • Selectivity screening : Compare activity against off-target proteins (e.g., kinases) .

Q. What computational approaches are effective for predicting the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with receptors like EGFR or PARP .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl) with activity using Hammett parameters .

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity?

A SAR study could involve:

  • Positional isomerism : Compare 2-/3-/4-bromoacetyl isomers in enzyme inhibition assays .
  • Trifluoromethyl replacement : Substitute with -CF₃, -Cl, or -NO₂ to evaluate potency shifts .
  • Urea linker variation : Test thiourea or carbamate analogs for metabolic stability .

Q. What experimental designs are optimal for resolving contradictory data in biological activity studies?

  • Dose-response curves : Generate IC₅₀ values across 3+ independent replicates .
  • Orthogonal assays : Validate apoptosis induction via both flow cytometry (Annexin V) and caspase-3 activation .
  • Control standardization : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Forced degradation : Expose to pH 1–13 buffers and analyze degradation products via LC-MS .
  • Plasma stability : Incubate in human plasma (37°C, 24h) and quantify remaining compound .
  • Light/heat stress : Monitor decomposition under ICH Q1B guidelines .

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